molecular formula C23H32N2O4S B285904 N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B285904
M. Wt: 432.6 g/mol
InChI Key: NBXVKVYHBHZJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This leads to an increase in the levels of these neurotransmitters in the brain, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may help to alleviate the symptoms of neurological disorders. It has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide in lab experiments is its potential as a treatment for neurological disorders. This makes it a valuable tool for studying the underlying mechanisms of these disorders. However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its potential for abuse and addiction, which may limit its use in certain studies.

Future Directions

There are several future directions for research on N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide. One area of research is the development of more potent and selective dopamine reuptake inhibitors and serotonin releasers. Another area of research is the development of new treatments for neurological disorders that are more effective and have fewer side effects than current treatments. Additionally, there is a need for more research on the potential for abuse and addiction associated with this compound.

Synthesis Methods

The synthesis of N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide involves several steps. The first step involves the reaction of 4-methoxyphenylacetonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylpiperidine-3-one to form the final product.

Scientific Research Applications

N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H32N2O4S/c1-18-4-10-23(11-5-18)30(27,28)25(20-6-8-22(29-3)9-7-20)17-21(26)16-24-14-12-19(2)13-15-24/h4-11,19,21,26H,12-17H2,1-3H3

InChI Key

NBXVKVYHBHZJPB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)O

Canonical SMILES

CC1CCN(CC1)CC(CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.